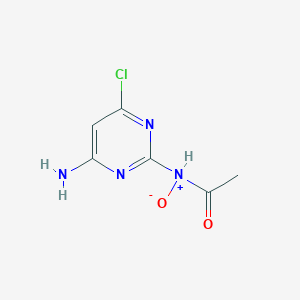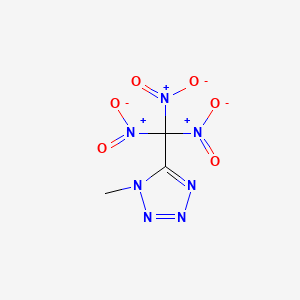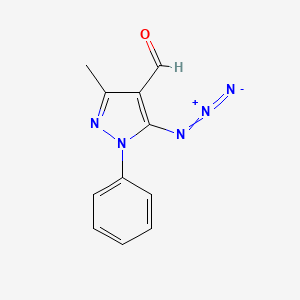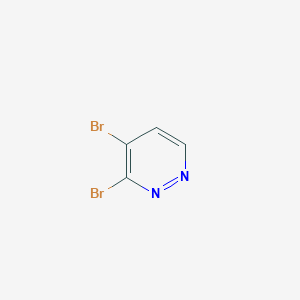
N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide typically involves the introduction of an acetyl group and an N-oxide group to the pyrimidine ring. One common method involves the reaction of 4-amino-6-chloropyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature for several hours to yield the acetylated product. The N-oxide group can be introduced by treating the acetylated compound with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of additional N-oxide derivatives.
Reduction: Conversion to N-Acetyl-4-amino-6-chloropyrimidin-2-amine.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-chloropyrimidine: A precursor in the synthesis of N-Acetyl-4-amino-6-chloropyrimidin-2-amine N-oxide.
2-Amino-4-chloropyrimidine: Another pyrimidine derivative with similar structural features.
N-Acetyl-4-amino-6-chloropyrimidine: Lacks the N-oxide group but shares other structural similarities
Uniqueness
This compound is unique due to the presence of both an acetyl group and an N-oxide group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
113674-73-0 |
|---|---|
Molekularformel |
C6H7ClN4O2 |
Molekulargewicht |
202.60 g/mol |
IUPAC-Name |
N-acetyl-4-amino-6-chloropyrimidin-2-amine oxide |
InChI |
InChI=1S/C6H7ClN4O2/c1-3(12)11(13)6-9-4(7)2-5(8)10-6/h2,11H,1H3,(H2,8,9,10) |
InChI-Schlüssel |
VNLJLUKCEXQOGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[NH+](C1=NC(=CC(=N1)Cl)N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)


![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)

